molecular formula C20H18N6O4S B2752473 methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate CAS No. 1798674-99-3

methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate

Cat. No. B2752473
CAS RN: 1798674-99-3
M. Wt: 438.46
InChI Key: PPAVJCXQZQBAHS-UHFFFAOYSA-N
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Description

“Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis process for “methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate” was not found in the search results.


Chemical Reactions Analysis

Pyrazoles are involved in several reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and target. For example, some pyrazole derivatives have shown to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and inducing apoptosis through DNA .

Future Directions

Pyrazole derivatives have potential applications in the development of new drugs due to their diverse pharmacological effects . Future research could focus on the synthesis of new pyrazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

methyl 4-[[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S/c1-26-12-15(11-21-26)31(28,29)25-19-18(23-16-5-3-4-6-17(16)24-19)22-14-9-7-13(8-10-14)20(27)30-2/h3-12H,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVJCXQZQBAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate

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